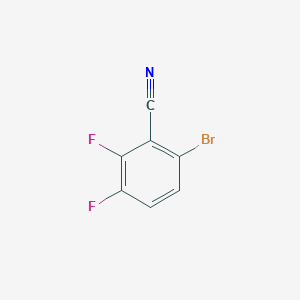

6-Bromo-2,3-difluorobenzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

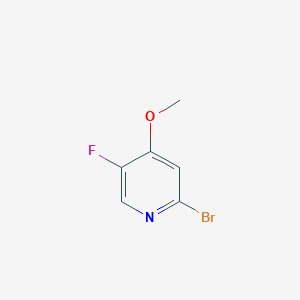

“6-Bromo-2,3-difluorobenzonitrile” is a chemical compound with the CAS Number: 1207875-87-3 . It has a molecular weight of 218 and its IUPAC name is 6-bromo-2,3-difluorobenzonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “6-Bromo-2,3-difluorobenzonitrile” is1S/C7H2BrF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“6-Bromo-2,3-difluorobenzonitrile” is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Aplicaciones Científicas De Investigación

Síntesis Química

6-Bromo-2,3-difluorobenzonitrilo se utiliza en la síntesis química . Puede utilizarse como bloque de construcción en la síntesis de varios compuestos orgánicos .

Preparación de Difluorofenil-1,2,3,5-ditiadiazolilo

2,3-Difluorobenzonitrilo, un compuesto estructuralmente similar al this compound, se ha utilizado en la preparación de difluorofenil-1,2,3,5-ditiadiazolilo . Es plausible que el this compound pueda utilizarse de forma similar.

Preparación de Cianofenoxazinas

2,3-Difluorobenzonitrilo también se ha utilizado en la preparación de cianofenoxazinas . Dada la similitud estructural, el this compound también podría utilizarse para este propósito.

Síntesis de Poli(éteres de cianoarilo)

2,6-Difluorobenzonitrilo, otro compuesto estructuralmente similar al this compound, se ha utilizado en la síntesis de poli(éteres de cianoarilo) mediante el método de sililo . Es posible que el this compound pueda utilizarse de forma similar.

Preparación de 2-Dimetilamino-6-fluorobenzamida

2,6-Difluorobenzonitrilo se ha utilizado en la síntesis de 2-dimetilamino-6-fluorobenzamida . Dada la similitud estructural, el this compound también podría utilizarse para este propósito.

6. Síntesis de Copolímeros de Poliéter de Nitrilo de Arileno Modificados con Fenolftaleína 2,6-Difluorobenzonitrilo se ha utilizado en la síntesis de copolímeros de poliéter de nitrilo de arileno modificados con fenolftaleína . Es plausible que el this compound pueda utilizarse de forma similar.

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a derivative of benzonitrile, and benzonitriles are known to interact with a variety of biological targets, depending on their specific substitutions

Mode of Action

Benzonitriles typically exert their effects by interacting with their targets in a manner that modulates the target’s function . The specific interactions and resulting changes caused by 6-Bromo-2,3-difluorobenzonitrile would depend on its specific targets, which are currently unknown.

Biochemical Pathways

As a derivative of benzonitrile, it may potentially affect a variety of biochemical pathways depending on its specific targets

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects would be determined by the compound’s specific targets and mode of action .

Action Environment

Such factors could include pH, temperature, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

6-Bromo-2,3-difluorobenzonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 6-Bromo-2,3-difluorobenzonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 6-Bromo-2,3-difluorobenzonitrile can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, 6-Bromo-2,3-difluorobenzonitrile exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. One notable mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, 6-Bromo-2,3-difluorobenzonitrile can influence gene expression by binding to DNA or RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2,3-difluorobenzonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2,3-difluorobenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 6-Bromo-2,3-difluorobenzonitrile has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of 6-Bromo-2,3-difluorobenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 6-Bromo-2,3-difluorobenzonitrile can be toxic, leading to adverse effects such as cell death and tissue damage .

Metabolic Pathways

6-Bromo-2,3-difluorobenzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. These interactions can influence metabolic flux and alter the levels of metabolites within the cell. The compound’s effects on metabolic pathways are complex and can vary depending on the specific enzymes and cofactors involved .

Transport and Distribution

The transport and distribution of 6-Bromo-2,3-difluorobenzonitrile within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. For example, 6-Bromo-2,3-difluorobenzonitrile can be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of 6-Bromo-2,3-difluorobenzonitrile is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 6-Bromo-2,3-difluorobenzonitrile may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

6-bromo-2,3-difluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZRRRZYESNUND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)

![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)

![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)

![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)

![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)